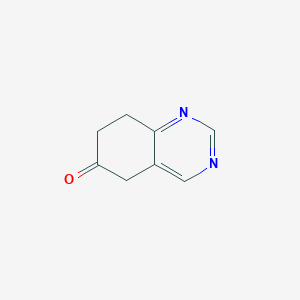
7,8-dihydroquinazolin-6(5H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
There are some related compounds such as “N-(8-OXO-7,8-DIHYDRO-3H-IMIDAZO[4,5-G]QUINAZOLIN-6-YL)-ISOBUTYRAMIDE” and “allyl (2- (methylamino)-8-oxo-7,8-dihydro-1H-imidazo [4,5-g]quinazolin-6-yl)carbamate” that have been studied. These compounds have been co-crystallized with tRNA guanine Transglycosylase (TGT), providing some insight into their molecular structure .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis Approaches 7,8-Dihydroquinazolin-6(5H)-one derivatives have been synthesized through eco-friendly methods. Notably, a method involves the cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without using any additional catalyst, showcasing a green chemistry approach (Chen et al., 2007).
Antioxidant and Anticancer Activities A novel class of 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives has been developed, demonstrating potent in vitro antioxidant activity. This highlights the compound's potential for therapeutic applications (Fındık et al., 2012). Additionally, certain 2,3-dihydroquinazolin-4(1H)-ones have shown moderate to good anticancer activities, suggesting their utility in cancer treatment (Kamble et al., 2017).
Antimicrobial and Antiviral Properties Research has explored the dual inhibitory potential of 7,8-dihydroquinoline derivatives against Mycobacterium tuberculosis and influenza virus, indicating a promising avenue for developing treatments against these pathogens (Marvadi et al., 2019).
Catalysis in Synthesis Silica-bonded N-propylsulfamic acid and other novel catalysts have been utilized for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the compound's versatility in facilitating organic transformations (Niknam et al., 2011).
Novel Synthetic Routes and Biological Properties Synthesis methods involving palladium(II) complexes and ionic liquids have been developed for 7,8-dihydroquinazolin-6(5H)-one derivatives, broadening the scope of its applications in medicinal chemistry and highlighting its biological properties, such as DNA interaction and cytotoxicity against cancer cell lines (Ramachandran et al., 2012).
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJHRSBGTWWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670363 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydroquinazolin-6(5H)-one | |
CAS RN |
944895-73-2 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)
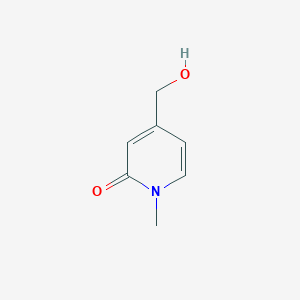


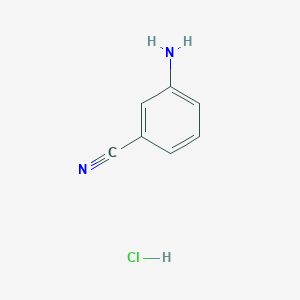

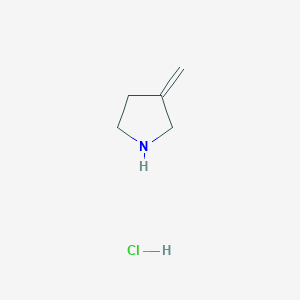
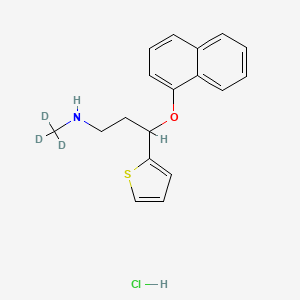

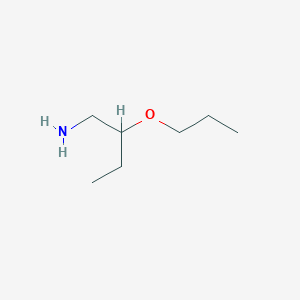


![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)